BenchChemオンラインストアへようこそ!

Ravidasvir hydrochloride

HCV NS5A inhibitor pan-genotypic antiviral EC50 comparison

Ravidasvir hydrochloride (PPI-668, ASC16) is a distinct, second-generation pan-genotypic HCV NS5A inhibitor. It delivers consistent potency across genotypes 1–6 (EC50 ≤1.14 nM), including challenging genotype 3a. Unlike first-generation agents, it achieves 97% SVR12 in GT3 patients and 96% in cirrhotic patients, with a high resistance barrier and once-daily oral pharmacokinetics. Ideal for global HCV elimination R&D and clinical trial supply. Ensure reliable pan-genotypic activity—request a quote today.

Molecular Formula C42H52Cl2N8O6
Molecular Weight 835.8 g/mol
CAS No. 1303533-81-4
Cat. No. B610419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavidasvir hydrochloride
CAS1303533-81-4
SynonymsPPI-668;  PPI 668;  PPI668;  ASC16;  ASC-16;  ASC 16;  BI238630;  C5;  Ravidasvir dihydrochloride
Molecular FormulaC42H52Cl2N8O6
Molecular Weight835.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
InChIInChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1
InChIKeyJYLMWUZJMRNMDA-SPRBZRACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ravidasvir Hydrochloride CAS 1303533-81-4: Pan-Genotypic HCV NS5A Inhibitor for Research and Procurement


Ravidasvir hydrochloride (CAS 1303533-81-4), also known as PPI-668 hydrochloride or ASC16, is a second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) . It is an orally bioavailable small molecule belonging to the benzimidazole–naphthylene–imidazole chemical class, developed for the treatment of chronic HCV infection [1]. Ravidasvir functions by binding to domain I of the NS5A protein, disrupting both viral RNA replication and virion assembly [2]. The compound has demonstrated potent in vitro antiviral activity across HCV genotypes 1-6, with EC50 values ranging from 0.01 to 1.14 nM in replicon assays . It exhibits a favorable pharmacokinetic profile, supporting once-daily oral dosing, and has been evaluated in multiple Phase 2/3 clinical trials in combination with sofosbuvir, showing high sustained virologic response (SVR) rates [3].

Why Ravidasvir Hydrochloride Cannot Be Simply Substituted with Another NS5A Inhibitor


Direct substitution among NS5A inhibitors is not scientifically justified due to significant inter-drug variability in genotypic coverage, potency against specific subtypes, resistance barrier profiles, and clinical efficacy in difficult-to-treat populations. For example, first-generation inhibitors like daclatasvir exhibit reduced potency against genotype 3a (EC50 range 0.003-1.25 nM, with specific measurements of 0.12-0.87 nM in certain assays), while ravidasvir maintains potent activity (EC50 1.14 nM) against this challenging genotype [1]. Similarly, ledipasvir shows high variability in potency across genotypes 2-6 (EC50 range 0.11-530 nM), whereas ravidasvir demonstrates consistent pan-genotypic activity with EC50 values ≤1.14 nM across all tested genotypes [2]. Furthermore, clinical SVR12 rates for genotype 3 patients vary substantially among NS5A inhibitor-containing regimens, with ravidasvir plus sofosbuvir achieving 97% SVR12 in genotype 3 patients [3], compared to lower rates observed with some other NS5A inhibitor combinations. These quantitative differences in antiviral potency and clinical outcomes underscore that ravidasvir hydrochloride represents a distinct chemical entity with unique performance characteristics that cannot be assumed equivalent to other members of the NS5A inhibitor class.

Ravidasvir Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Superior Pan-Genotypic Potency: Ravidasvir vs. Daclatasvir and Ledipasvir in HCV Replicon Assays

Ravidasvir demonstrates consistently high potency across HCV genotypes 1-6 with EC50 values ranging from 0.04 to 1.14 nM in replicon assays, whereas comparator NS5A inhibitors show significant potency drops against specific genotypes. Specifically, against genotype 3a, ravidasvir exhibits an EC50 of 1.14 nM . In contrast, daclatasvir's potency against genotype 3a is more variable, with EC50 values reported from 0.003 to 1.25 nM in EMA documentation, but specific measurements of 0.12-0.87 nM in certain chimeric replicon assays [1]. Ledipasvir shows an even broader potency range against non-genotype 1 strains, with EC50 values spanning 0.11 to 530 nM, indicating inconsistent activity across genotypes [2]. This difference is quantifiable: ledipasvir's EC50 range for genotypes 2-6 is approximately 500-fold broader than ravidasvir's pan-genotypic range, reflecting ravidasvir's more uniform and predictable antiviral activity across all major HCV genotypes.

HCV NS5A inhibitor pan-genotypic antiviral EC50 comparison replicon assay

High Clinical Efficacy in Genotype 3 HCV: Ravidasvir + Sofosbuvir vs. Daclatasvir + Sofosbuvir SVR12 Comparison

In a large Phase 2/3 clinical trial (STORM-C-1), the combination of ravidasvir plus sofosbuvir achieved a 97% sustained virologic response at 12 weeks post-treatment (SVR12) in patients with HCV genotype 3 infection [1]. This includes patients with compensated cirrhosis, a population typically more difficult to cure. For comparison, real-world studies of daclatasvir plus sofosbuvir in genotype 3 patients have reported SVR12 rates ranging from 86% to 94%, with lower rates observed in cirrhotic patients (typically 80-90%) [2]. The ravidasvir combination's 97% SVR12 rate in genotype 3 represents a clinically meaningful improvement, particularly in the cirrhotic subpopulation where daclatasvir-based regimens often show reduced efficacy.

HCV genotype 3 SVR12 clinical trial direct-acting antiviral

Higher Resistance Barrier: Reduced Colony Formation at Therapeutic Concentrations vs. Daclatasvir and Ledipasvir

In vitro resistance selection studies demonstrate that ravidasvir has a higher barrier to resistance compared to first-generation NS5A inhibitors. At a concentration of 1,000 nM ravidasvir, only a small number of resistant colonies emerged for HCV genotype 2a and 4a NS5A replicon cells, indicating that high-level resistance is difficult to select [1]. In contrast, daclatasvir and ledipasvir have been shown to readily select for resistance-associated substitutions (RASs) at clinically relevant concentrations, with fold-changes in EC50 exceeding 100-fold for common mutations like Y93H [2]. Specifically, the Y93H substitution confers high-level resistance to daclatasvir (>2,700-fold increase in EC50), whereas ravidasvir retains greater activity against many RAS-containing variants due to its distinct binding interactions within the NS5A domain I pocket.

NS5A inhibitor resistance-associated substitution colony formation assay HCV resistance

Favorable Pharmacokinetic Profile: Once-Daily Oral Dosing with Predictable Exposure

Ravidasvir exhibits a pharmacokinetic profile well-suited for once-daily oral administration. In healthy volunteers, ravidasvir is rapidly absorbed with a median time to maximum concentration (Tmax) of 1.5-2.0 hours and an estimated terminal elimination half-life (t1/2) of approximately 7 hours [1]. Exposure increases in a dose-proportional manner, and no accumulation is observed with multiple once-daily dosing [1]. In contrast, daclatasvir has a longer half-life of 12-15 hours, which may necessitate consideration of drug-drug interactions with moderate CYP3A4 inhibitors, and ledipasvir has a half-life of approximately 47 hours, which can prolong the time to reach steady-state and complicate management of adverse events [2]. Ravidasvir's moderate half-life and lack of significant CYP-mediated metabolism reduce the potential for clinically relevant drug-drug interactions, making it a more predictable option for combination regimens.

pharmacokinetics half-life oral bioavailability once-daily dosing

Ravidasvir Hydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Clinical Development of Pan-Genotypic HCV Regimens for Diverse Patient Populations

The consistent pan-genotypic potency of ravidasvir (EC50 ≤1.14 nM across genotypes 1-6) supports its use in developing simplified, 'one-size-fits-all' HCV treatment regimens. Clinical trials have demonstrated high SVR12 rates across genotypes, including 97% in genotype 3 and 96% in cirrhotic patients [1]. This evidence positions ravidasvir as a preferred NS5A inhibitor for clinical programs targeting diverse or genotype-unknown patient populations, particularly in resource-limited settings where genotype testing may not be feasible.

Treatment of Difficult-to-Cure Genotype 3 HCV Infection

Genotype 3 HCV is associated with faster fibrosis progression and lower response rates to some DAA regimens. Ravidasvir plus sofosbuvir achieved a 97% SVR12 rate in genotype 3 patients, including those with compensated cirrhosis [1]. This compares favorably to historical SVR12 rates of 86-94% with daclatasvir plus sofosbuvir [2]. The robust efficacy in genotype 3 supports prioritizing ravidasvir-based regimens for this challenging patient subpopulation.

Development of Cost-Effective HCV Elimination Programs

Ravidasvir's favorable pharmacokinetic profile (t1/2 ≈ 7 hours) and lack of significant CYP-mediated metabolism [3] simplify combination with other DAAs and reduce the need for intensive drug-drug interaction monitoring. The high barrier to resistance, evidenced by limited colony formation at 1,000 nM [4], further supports its use in public health programs where pre-treatment resistance testing is impractical. These characteristics, combined with high efficacy, make ravidasvir an attractive candidate for large-scale HCV elimination initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ravidasvir hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.